2-Azaspiro[4.4]nonan-6-one
Description
2-Azaspiro[4.4]nonan-6-one is a nitrogen-containing spirocyclic compound characterized by a bicyclic structure where two rings (one five-membered and one four-membered) share a single atom (spiro junction). The ketone group at position 6 enhances its reactivity, making it a valuable intermediate in asymmetric catalysis, pharmaceutical synthesis, and ligand design. Its rigid spiro architecture provides stereochemical stability, which is exploited in chiral catalyst development .
Properties
IUPAC Name |
2-azaspiro[4.4]nonan-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-7-2-1-3-8(7)4-5-9-6-8/h9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWYOJIJNRRQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.4]nonan-6-one typically involves cycloaddition reactions. One common method is the phosphine-catalyzed [3+2] cycloaddition of 2-methylene γ-lactams with acrylates, followed by reductive cyclization . Another approach involves the intramolecular 1,3-dipolar cycloaddition of 5,5-dialkyl-1-pyrroline N-oxides .
Industrial Production Methods
While specific industrial production methods for 2-Azaspiro[4
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.4]nonan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different spirocyclic amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include spirocyclic amines, oxides, and substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Azaspiro[4.4]nonan-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.4]nonan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers: 2-Azaspiro[4.4]nonan-1-one
- Structure : Differs in ketone placement (position 1 vs. 6).
- Properties: Molecular Formula: C₈H₁₃NO (MW: 139.2) . Applications: Less commonly reported in asymmetric catalysis compared to the 6-ketone derivative, suggesting positional sensitivity in coordination chemistry.
Heteroatom-Substituted Analogues: 7-Oxa-1-azaspiro[4.4]nonan-6-one
- Structure : Oxygen replaces a carbon in the five-membered ring (7-oxa substitution).
- Properties: Molecular Formula: C₇H₁₁NO₂ (MW: 153.17) . Electronic Effects: The oxygen atom introduces polarity and hydrogen-bonding capacity, which may enhance solubility but reduce lipophilicity.
Ring Size Variants: 2-Azaspiro[4.5]decane-1,3-dione
- Structure : Expanded spiro system ([4.5] vs. [4.4]) with two ketone groups.
- Properties: Anticonvulsant Activity: Derivatives like N-phenylamino-substituted compounds exhibit ED₅₀ values as low as 23 mg/kg in mouse MES tests, outperforming valproate (ED₅₀ = 211 mg/kg) . Toxicity: Some analogues (e.g., 2c, 2h) show neurotoxicity at 30 mg/kg, highlighting the trade-off between efficacy and safety in ring-expanded spiro compounds.
Functionalized Derivatives: 6-Hydroxy-1-azaspiro[4.4]nonan-2-one
- Structure : Hydroxyl group at position 6 and ketone at position 2.
- Properties :
Key Comparative Data Table
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